methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate
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Description
Methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate is a complex organic compound featuring a thiazepane ring, a benzoate ester, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate typically involves multiple steps:
Formation of the Thiazepane Ring: The thiazepane
Biological Activity
Methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate is a synthetic compound that belongs to the thiazepane class, characterized by a seven-membered heterocyclic structure containing sulfur and nitrogen. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H19NO3S
- Molecular Weight : 321.41 g/mol
The synthesis of this compound typically involves multi-step organic reactions that include the cyclization of benzoic acid derivatives with thiazepanones under specific conditions. Catalysts and solvents are often utilized to enhance yield and purity during synthesis.
Anti-inflammatory Properties
Research indicates that thiazepane derivatives, including this compound, exhibit significant anti-inflammatory activity. In experimental models, these compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation-related pathways.
Antimicrobial Activity
Thiazepanes have also demonstrated antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Analgesic Effects
The analgesic potential of this compound has been explored in pain models. It appears to modulate pain pathways by influencing receptor activity and enzyme inhibition related to pain perception.
The biological activity of this compound is attributed to its structural features which allow it to interact with specific molecular targets. These interactions can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory responses.
- Receptor Modulation : It can bind to receptors that mediate pain and inflammation.
Case Studies and Research Findings
A selection of studies highlights the biological activities associated with this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant reduction in inflammatory markers in animal models treated with thiazepane derivatives. |
Study B | Showed antimicrobial efficacy against Gram-positive and Gram-negative bacteria. |
Study C | Evaluated analgesic effects in pain models, indicating a dose-dependent response without significant cytotoxicity at therapeutic doses. |
Properties
IUPAC Name |
methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-15-7-3-4-8-16(15)19-11-12-22(13-14-26-19)20(23)17-9-5-6-10-18(17)21(24)25-2/h3-10,19H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSKWACKYHQPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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